2-Chloro-8-nitroquinoxaline
Overview
Description
Biochemical Analysis
Biochemical Properties
2-Chloro-8-nitroquinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect signaling pathways and cellular processes. Additionally, this compound can bind to DNA and RNA, potentially interfering with transcription and translation processes . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, it affects gene expression by altering the activity of transcription factors and other regulatory proteins . This compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly kinases and other regulatory enzymes . This inhibition occurs through competitive binding at the enzyme’s active site, preventing substrate access and subsequent catalytic activity. Additionally, this compound can bind to nucleic acids, interfering with the replication and transcription processes . This binding is facilitated by the compound’s planar structure, which allows it to intercalate between base pairs of DNA or RNA. Furthermore, this compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis, with minimal signs of resistance development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where doses above a certain level lead to adverse outcomes, emphasizing the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Binding proteins within the cytoplasm and nucleus can sequester the compound, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, enhancing its efficacy . For example, phosphorylation or acetylation of the compound can influence its binding affinity and localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclo-condensation Method: One common method involves the cyclo-condensation of benzyl derivatives with o-phenylenediamine.
Nucleophilic Replacement Reactions: Another method involves the nucleophilic replacement reactions to form 2,3-disubstituted quinoxalines.
Industrial Production Methods: Industrial production often involves large-scale reactions in reactors. For example, a reaction involving chloro-2-nitrophenols and amino-phenol in hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid, can yield the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinoxaline derivatives can undergo oxidation reactions, often using reagents like sodium hypochlorite.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in acetonitrile.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Chloro-sulphonic acid for sulfonylation reactions.
Major Products:
Oxidation: Quinoxalinediones.
Reduction: Reduced quinoxalines.
Substitution: Sulfonyl quinoxalines.
Scientific Research Applications
Chemistry: 2-Chloro-8-nitroquinoxaline is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology: This compound has been studied for its potential antimicrobial and anticancer properties .
Medicine: Quinoxaline derivatives, including this compound, are being explored for their therapeutic potential in treating various diseases such as cancer and bacterial infections .
Industry: In the industrial sector, quinoxaline derivatives are used in the production of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of 2-Chloro-8-nitroquinoxaline involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by interfering with bacterial DNA synthesis . Additionally, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: Structurally similar to quinoxaline but with different biological activities.
Phthalazine: Shares a similar core structure but differs in its chemical reactivity and applications.
Uniqueness: 2-Chloro-8-nitroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and nitro groups make it particularly reactive in substitution and reduction reactions, setting it apart from other quinoxaline derivatives .
Properties
IUPAC Name |
2-chloro-8-nitroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-7-4-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPLLQFUOAJFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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